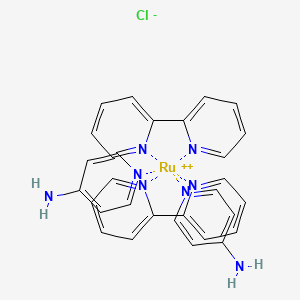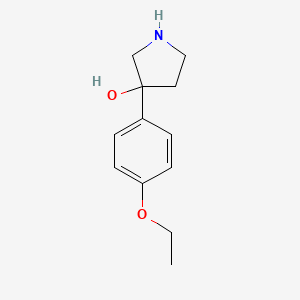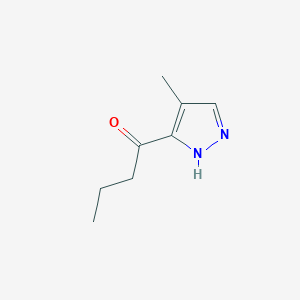
(2S)-5-Carbamoylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-5-Carbamoylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with a carbamoyl group at the 5-position and a carboxylic acid group at the 2-position. Its stereochemistry is specified by the (2S) configuration, indicating the spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Carbamoylpyrrolidine-2-carboxylic acid typically involves multi-step organic synthesis. One common method starts with the protection of the amino group of L-proline, followed by the introduction of the carbamoyl group at the 5-position through a series of reactions involving reagents such as carbonyldiimidazole (CDI) or phosgene derivatives. The final step often involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may utilize biocatalytic processes involving enzymes like transaminases or amidases, which offer high selectivity and efficiency. These methods are advantageous for large-scale production due to their environmentally friendly nature and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-5-Carbamoylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the carbamoyl or carboxyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents
Propiedades
Fórmula molecular |
C6H10N2O3 |
|---|---|
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
(2S)-5-carbamoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c7-5(9)3-1-2-4(8-3)6(10)11/h3-4,8H,1-2H2,(H2,7,9)(H,10,11)/t3?,4-/m0/s1 |
Clave InChI |
IMPWVKCLUHMJPY-BKLSDQPFSA-N |
SMILES isomérico |
C1CC(N[C@@H]1C(=O)O)C(=O)N |
SMILES canónico |
C1CC(NC1C(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


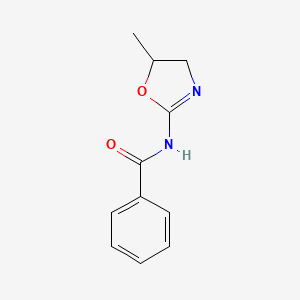
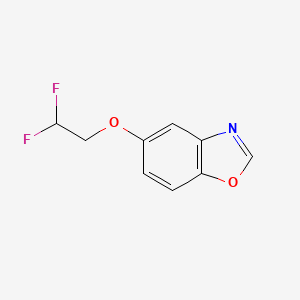
![6,6'-Dibromo-1,1'-bis(4-octadecyldocosyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12856192.png)
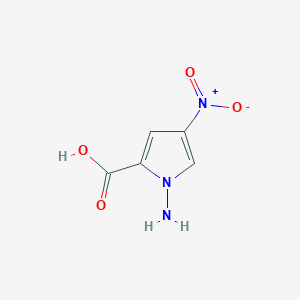

![1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B12856207.png)
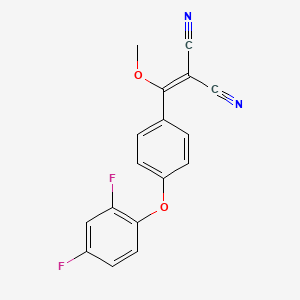
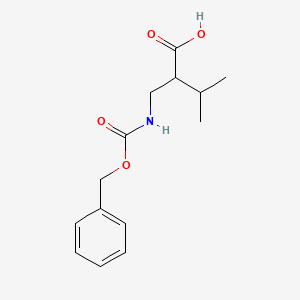
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide](/img/structure/B12856224.png)
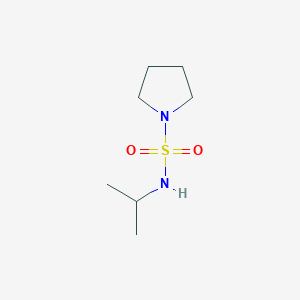
![2-Bromo-7-(bromomethyl)benzo[d]oxazole](/img/structure/B12856244.png)
